6-bromo-N-methylquinazolin-2-amine

A2A Adenosine Receptor GPCR Antagonists Medicinal Chemistry

6-Bromo-N-methylquinazolin-2-amine combines a reactive C6-bromine for cross-coupling with an N-methyl secondary amine that balances reactivity and steric effects. This scaffold is a validated pharmacophoric element for hA2A adenosine receptor antagonists (close analog Ki=20 nM) and is an essential building block for kinase inhibitor libraries. The N-methyl group provides tunable lipophilicity and metabolic stability not found in unsubstituted or bulkier N-alkyl variants. For reliable SAR, procure at ≥98% HPLC purity to avoid assay interference.

Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
CAS No. 882670-77-1
Cat. No. B1286839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-N-methylquinazolin-2-amine
CAS882670-77-1
Molecular FormulaC9H8BrN3
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCNC1=NC=C2C=C(C=CC2=N1)Br
InChIInChI=1S/C9H8BrN3/c1-11-9-12-5-6-4-7(10)2-3-8(6)13-9/h2-5H,1H3,(H,11,12,13)
InChIKeySVCYTTMHAGTBOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-N-methylquinazolin-2-amine (CAS 882670-77-1): A Key Quinazoline Intermediate for Kinase-Focused Research


6-Bromo-N-methylquinazolin-2-amine (CAS 882670-77-1) is a halogenated quinazoline derivative with the molecular formula C9H8BrN3 and a molecular weight of 238.08 g/mol [1]. The quinazoline core is a well-established privileged scaffold in medicinal chemistry, particularly for developing kinase inhibitors and other therapeutic agents [2]. This compound is commercially available as a research chemical and synthetic intermediate, typically supplied at purities of 95% to 98% [3].

Why Generic Quinazoline Intermediates Cannot Replace 6-Bromo-N-methylquinazolin-2-amine in Medicinal Chemistry Programs


The 6-bromo-N-methylquinazolin-2-amine scaffold offers a unique combination of a reactive bromine handle at the C6 position and a secondary amine at the C2 position, which is crucial for downstream functionalization. This specific substitution pattern is not present in other common quinazoline building blocks like 6-bromo-4-(furan-2-yl)quinazolin-2-amine (Ki = 20 nM for hA2AR) [1] or 5-bromo-N-butyl-N-methylquinazolin-2-amine [2]. The N-methyl group on the C2 amine provides a balance of reactivity and steric hindrance that can be leveraged to tune molecular properties like lipophilicity and metabolic stability, which cannot be replicated by unsubstituted 2-aminoquinazolines or those with bulky N-alkyl chains [1]. Substituting with an analog lacking the N-methyl group or with a different halogen placement would lead to a different synthetic intermediate and, ultimately, a different final compound with potentially altered biological activity and physicochemical properties.

Quantitative Evidence for Selecting 6-Bromo-N-methylquinazolin-2-amine (CAS 882670-77-1) Over Analogous Quinazoline Scaffolds


6-Bromo Substitution Pattern on Quinazoline Core Confers Potent A2A Receptor Antagonism in Structurally Related Analogs

While the specific compound 6-bromo-N-methylquinazolin-2-amine lacks direct published biological data, its close structural analog, 6-bromo-4-(furan-2-yl)quinazolin-2-amine, demonstrates high affinity for the human A2A adenosine receptor (hA2AR) with a Ki of 20 nM [1]. This establishes the 6-bromo substitution as a critical pharmacophore element within the 2-aminoquinazoline scaffold for achieving potent A2AR antagonism. In contrast, many other quinazoline derivatives lacking the 6-bromo group show significantly reduced or absent A2AR affinity, as detailed in the SAR studies of the referenced publication [1]. This class-level evidence supports the selection of 6-bromo-substituted quinazolines, like 6-bromo-N-methylquinazolin-2-amine, as privileged starting points for A2AR antagonist discovery programs.

A2A Adenosine Receptor GPCR Antagonists Medicinal Chemistry

N-Methyl Group on C2 Amine Offers a Balance of Reactivity and Steric Hindrance Compared to Bulkier N-Alkyl Analogs

The N-methyl substitution on the C2 amine of 6-bromo-N-methylquinazolin-2-amine is a key differentiator from more sterically hindered analogs. For instance, the analog 5-bromo-N-butyl-N-methylquinazolin-2-amine possesses an additional N-butyl group, resulting in a higher molecular weight (294.19 g/mol vs. 238.08 g/mol) and increased lipophilicity (calculated XLogP3-AA of 3.9) [1]. The N-methyl group of 6-bromo-N-methylquinazolin-2-amine provides a smaller steric footprint and lower lipophilicity, which can be advantageous for maintaining favorable physicochemical properties like aqueous solubility and minimizing non-specific binding in biological assays. This makes it a more versatile building block for generating diverse libraries where a less bulky, less lipophilic handle is desired.

Structure-Activity Relationship Synthetic Chemistry Drug Design

Commercial Availability and Purity Benchmarking of 6-Bromo-N-methylquinazolin-2-amine

The compound is commercially available from multiple reputable chemical suppliers with defined purity specifications, which is critical for reliable research outcomes. For example, Capot Chemical offers 6-bromo-N-methylquinazolin-2-amine with a purity of ≥98% (HPLC) [1]. Other vendors, such as Fluorochem and Chemscene, provide the compound at purities of 95.0% and ≥97%, respectively . This establishes a clear procurement baseline, where the 98% HPLC purity grade (available at up to kg scale [1]) is directly comparable to the 95% grade and represents a quantifiably higher standard for applications requiring stringent purity, such as in vitro assays or as a precursor for high-value pharmaceutical intermediates.

Chemical Procurement Quality Control Synthetic Intermediate

6-Bromo-N-methylquinazolin-2-amine as a Structurally Defined Synthetic Intermediate for Lead Optimization

The compound's utility as a synthetic intermediate is underscored by its specific substitution pattern. It is an example of a 2-aminoquinazoline derivative, a class that includes other potent kinase inhibitors such as 7-methoxy-N-phenyl-8-(propan-2-yl)quinazolin-2-amine (IC50 = 253 nM for CDK2/Cyclin-A) and N-[3-fluoro-4-(piperazin-1-yl)phenyl]-7-methoxy-8-(propan-2-yl)quinazolin-2-amine (IC50 = 141 nM for CDK2/Cyclin-A) [1][2]. These examples demonstrate the capacity of the 2-aminoquinazoline core to generate low-nanomolar kinase inhibitors. While 6-bromo-N-methylquinazolin-2-amine itself is not a final drug candidate, its reactive bromine handle at the 6-position makes it a superior intermediate for late-stage diversification via cross-coupling reactions, enabling the rapid synthesis of diverse analog libraries to explore kinase SAR. This contrasts with other quinazoline building blocks that may lack this versatile synthetic handle.

Synthetic Intermediate Structure-Activity Relationship Kinase Inhibitor

High-Value Research and Procurement Applications for 6-Bromo-N-methylquinazolin-2-amine (CAS 882670-77-1)


Medicinal Chemistry: A2A Adenosine Receptor Antagonist Discovery Programs

Medicinal chemists seeking novel A2A adenosine receptor antagonists should prioritize 6-bromo-N-methylquinazolin-2-amine as a core scaffold. The 6-bromo substitution is a validated pharmacophoric element, as evidenced by the 20 nM Ki of its close analog, 6-bromo-4-(furan-2-yl)quinazolin-2-amine, against hA2AR [1]. This compound provides an ideal starting point for designing focused libraries to optimize potency and pharmacokinetic properties for potential treatments in neurodegenerative diseases and cancer immunotherapy.

Synthetic Chemistry: Building Block for Kinase-Focused Compound Libraries

As a 2-aminoquinazoline with a reactive bromine handle, 6-bromo-N-methylquinazolin-2-amine is a superior building block for synthesizing diverse kinase inhibitor libraries. The 2-aminoquinazoline core has been validated in multiple potent kinase inhibitors, including CDK2 inhibitors with IC50 values as low as 141 nM [2]. The bromine atom at the C6 position is an ideal site for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, enabling efficient exploration of chemical space in medicinal chemistry campaigns.

Chemical Procurement: High-Purity Research Material for Sensitive Assays

For laboratories conducting sensitive biological assays, procuring 6-bromo-N-methylquinazolin-2-amine at a high purity grade (≥98% HPLC) is critical. This level of purity, offered by suppliers like Capot Chemical, directly reduces the risk of assay interference from impurities compared to the standard 95% grade [3]. This is particularly important for establishing reliable structure-activity relationships (SAR) where even minor impurities can skew IC50 or Ki determinations in cell-based or biochemical assays.

Pharmaceutical Development: Intermediate for Next-Generation Therapeutics

Given the established role of quinazoline derivatives in FDA-approved kinase inhibitors (e.g., EGFR and VEGF inhibitors), 6-bromo-N-methylquinazolin-2-amine serves as a valuable late-stage intermediate for synthesizing novel drug candidates [4]. Its defined substitution pattern (6-bromo, N-methyl) provides a clear path for further functionalization, allowing process chemists to develop scalable synthetic routes for producing new chemical entities (NCEs) with improved efficacy and safety profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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